2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine

Lipophilicity Drug Design ADME

Researchers building CNS-permeable kinase inhibitor libraries face challenges with metabolic stability and predictable derivatization. This 5-CF3-pyrimidine scaffold addresses both: consensus LogP 1.78, TPSA 43.6 Ų, and zero H-bond donors ensure BBB permeability, while the 5-CF3 group enhances oxidative metabolic stability. The 4- and 6-positions remain available for SNAr or cross-coupling chemistry-unlike the 4-CF3 regioisomer (CAS 1227955-10-3). • CNS MPO-optimized: predicted BBB permeation, 0.753 mg/mL solubility for high-concentration screening • Distinct derivatization vector vs. 4-CF3 isomer and fused pyrazolo[1,5-a]pyrimidines • 97% purity with batch NMR, HPLC, GC certification eliminates re-purification overhead

Molecular Formula C8H5F3N4
Molecular Weight 214.15 g/mol
CAS No. 1398504-38-5
Cat. No. B1432979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine
CAS1398504-38-5
Molecular FormulaC8H5F3N4
Molecular Weight214.15 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=C(C=N2)C(F)(F)F
InChIInChI=1S/C8H5F3N4/c9-8(10,11)6-4-12-7(13-5-6)15-3-1-2-14-15/h1-5H
InChIKeyKOJJGAXXRQRERS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine (CAS 1398504-38-5): Core Building Block for Kinase-Focused Libraries


2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine is a heterocyclic building block combining a pyrazole N1-linked to a pyrimidine C2 position with a trifluoromethyl group at the pyrimidine 5-position . With a molecular formula of C8H5F3N4, a molecular weight of 214.15 Da, and a consensus LogP of 1.78, the compound occupies a favorable physicochemical space for CNS drug discovery, featuring zero H-bond donors, six H-bond acceptors, and a topological polar surface area (TPSA) of 43.6 Ų . The pyrazole moiety serves as a hinge-binding motif for kinase targets, while the 5-CF3 group enhances metabolic stability and modulates electronic properties compared to non-fluorinated or regioisomeric analogs [1].

Why 2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine Cannot Be Replaced by Common Pyrazole-Pyrimidine Analogs


The 5-CF3 substitution pattern on the pyrimidine ring creates a distinct electronic environment and molecular topology that differentiates this compound from its closest analogs. Regioisomeric substitution at the 4-position (CF3) versus the 5-position alters the electron density distribution across the pyrimidine ring, influencing both reactivity in cross-coupling reactions and binding interactions with biological targets [1]. The trifluoromethyl group contributes approximately a 1.7-unit increase in consensus LogP relative to the non-fluorinated parent 2-(1H-pyrazol-1-yl)pyrimidine, substantially altering solubility, permeability, and pharmacokinetic properties . Furthermore, the specific combination of C2-pyrazole linkage and C5-CF3 substitution creates a substitution vector that is distinct from fused pyrazolo[1,5-a]pyrimidine scaffolds, which offer different hinge-binding geometries and are not interchangeable in lead optimization programs [2].

Quantitative Comparative Evidence: 2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine Versus Closest Analogs


Lipophilicity Gain: 5-CF3 Compound vs. Non-Fluorinated Parent 2-(1H-Pyrazol-1-yl)pyrimidine

The addition of the 5-CF3 group elevates the consensus LogP by approximately 2.1 units compared to the non-fluorinated parent compound. The target compound 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine has a consensus LogP of 1.78 (XLogP3 = 1.39) , whereas the reported LogP for 2-(1H-pyrazol-1-yl)pyrimidine (CAS 82882-56-2) is -0.292 . This represents an approximately 130-fold increase in calculated octanol-water partition coefficient, translating to significantly enhanced membrane permeability and blood-brain barrier penetration potential.

Lipophilicity Drug Design ADME

Positional Isomer Comparison: 5-CF3 vs. 4-CF3 Pyrimidine Substitution – LogP and TPSA Equivalence with Distinct Vector Chemistry

The 5-CF3 (target compound, CAS 1398504-38-5) and 4-CF3 regioisomer (CAS 1227955-10-3) share identical molecular formula (C8H5F3N4, MW 214.15) and nearly identical calculated XLogP3 (both 1.4) . However, the positional shift of the electron-withdrawing CF3 group alters the pyrimidine ring's electronic distribution: the 5-position places the CF3 group para to the N1 nitrogen and meta to N3, while the 4-position places it ortho to N3 and para to N1. This regioisomerism impacts cross-coupling reactivity and protein-ligand interaction geometry without changing bulk physicochemical parameters [1].

Regioisomerism Medicinal Chemistry Scaffold Design

Aqueous Solubility Prediction: 5-CF3 Pyrazole-Pyrimidine vs. Class Benchmarks

The target compound exhibits an ESOL-predicted aqueous solubility of Log S = -2.45 (0.753 mg/mL, 0.00351 mol/L), classifying it as 'Soluble' on the ESOL scale . The Ali method predicts higher solubility (Log S = -1.91, 2.64 mg/mL, classified as 'Very Soluble'), while SILICOS-IT predicts Log S = -3.08 (0.18 mg/mL, 'Soluble') . This solubility profile is balanced—substantially better than many fully aromatic kinase inhibitor scaffolds that require formulation enabling, yet sufficiently controlled to maintain membrane permeability. The compound's predicted high GI absorption and blood-brain barrier permeation (BBB permeant: Yes) further differentiate it from more polar, non-fluorinated analogs .

Solubility Formulation DMPK

In Silico ADME Profile: CYP Inhibition Fingerprint vs. Typical Kinase Scaffolds

The target compound is predicted to inhibit only CYP1A2 among the five major CYP isoforms tested (CYP1A2: Yes; CYP2C19, CYP2C9, CYP2D6, CYP3A4: No) . This narrow CYP inhibition profile—with liability restricted to a single isoform—contrasts with many polyaromatic kinase inhibitor scaffolds that typically exhibit broader CYP inhibition. The compound is also predicted to be a non-substrate for P-glycoprotein (P-gp substrate: No), suggesting lower susceptibility to efflux-mediated resistance and drug-drug interactions .

CYP Inhibition Drug-Drug Interaction Metabolic Stability

Vendor-Specified Purity and Quality Control: Batch-Level Analytical Certification

The target compound is commercially available at a standard purity of 97% (HPLC) from Bidepharm, with batch-specific analytical data including NMR, HPLC, and GC provided as part of the certificate of analysis . This purity level exceeds the 95% threshold commonly offered for research-grade building blocks and is suitable for direct use in fragment-based screening and parallel medicinal chemistry without additional purification. The MDL number (MFCD22574210) and PubChem CID (71744334) enable unambiguous compound tracking across databases .

Quality Control Purity Procurement

Structural Scaffold Comparison: 2-Pyrazolyl-Pyrimidine vs. Fused Pyrazolo[1,5-a]pyrimidine in Kinase Hinge Binding

The 2-(1H-pyrazol-1-yl)pyrimidine scaffold represents a 'linked' heterocycle system where the pyrazole and pyrimidine rings are connected via an N-C bond, preserving independent rotational freedom (1 rotatable bond) [1]. In contrast, fused pyrazolo[1,5-a]pyrimidines are conformationally restricted with a bridgehead nitrogen [2]. This structural distinction is critical for kinase hinge-binding: the linked scaffold can adopt multiple low-energy conformations for induced-fit binding, whereas the fused scaffold presents a rigid hydrogen-bond donor/acceptor pattern. The pyrazole N2 atom in the linked scaffold serves as an H-bond acceptor, while the pyrimidine N1 and N3 provide additional acceptor sites—totaling 6 H-bond acceptors and 0 donors—a pattern ideally suited for the kinase hinge region [1][2].

Kinase Inhibitor Hinge Binder Scaffold Comparison

Optimal Application Scenarios for 2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine Based on Differentiated Evidence


CNS-Penetrant Kinase Inhibitor Fragment Libraries

The compound's favorable CNS MPO profile—consensus LogP of 1.78, TPSA of 43.6 Ų, predicted BBB permeation (Yes), and zero H-bond donors—makes it an ideal fragment for constructing blood-brain barrier-permeable kinase inhibitor libraries . The 5-CF3 group enhances metabolic stability against oxidative metabolism while maintaining sufficient solubility (0.753 mg/mL, ESOL) for high-concentration biochemical screening. Researchers procuring this scaffold for CNS kinase programs (e.g., LRRK2 in Parkinson's disease, TRK in CNS tumors) can expect fewer formulation challenges compared to more lipophilic 4-CF3 analogs or fused pyrazolopyrimidines . The single-isoform CYP1A2 liability further supports its suitability for CNS lead optimization .

Regioisomer-Specific Cross-Coupling for Parallel Medicinal Chemistry

The 5-position of the pyrimidine ring bearing the CF3 group leaves the 4- and 6-positions available for further functionalization via SNAr or cross-coupling chemistry. This contrasts with the 4-CF3 isomer (CAS 1227955-10-3), where the CF3 group occupies a reactive position, altering the accessible chemical space for derivatization [1]. For medicinal chemistry teams building focused libraries around the pyrimidine core, the 5-CF3 regioisomer offers a distinct and predictable derivatization vector. The compound's commercial availability at 97% purity with batch-level NMR, HPLC, and GC certification reduces internal re-purification overhead prior to library synthesis .

Fragment-Based Drug Discovery (FBDD) Screening Cascades

With MW of 214.15 Da (well within the Rule of Three for fragments: MW < 300), 6 H-bond acceptors, 0 H-bond donors, and a balanced LogP, this compound meets the physicochemical criteria for fragment-based screening . Its predicted high GI absorption and non-P-gp substrate status suggest that fragment hits derived from this scaffold can be advanced to cell-based assays without major permeability liabilities . The conformational flexibility provided by the single rotatable bond between the pyrazole and pyrimidine rings allows the core to adapt to different kinase hinge geometries during fragment growing and linking campaigns [2].

Kinase Selectivity Profiling via Hinge-Binder Diversification

The pyrazole-pyrimidine linked system presents a distinct hydrogen-bonding pattern compared to fused pyrazolo[1,5-a]pyrimidine scaffolds. With the pyrazole N2 acting as a hinge acceptor and both pyrimidine N1 and N3 available for additional interactions, this scaffold can explore kinase selectivity space orthogonal to classical hinge binders such as adenine-mimetic fused heterocycles [2]. The absence of H-bond donors eliminates a common source of off-target interactions with non-kinase targets. Programs seeking selective kinase inhibition profiles—particularly where avoiding poly-pharmacology is critical—benefit from screening this scaffold as part of a diverse hinge-binder panel [2].

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